Bicyclo[4.1.0]heptane-1-carbaldehyde
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Description
Bicyclo[4.1.0]heptane-1-carbaldehyde is an organic compound with the molecular formula C8H12O . It has a molecular weight of 124.18 . The compound is also known as norcarane .
Synthesis Analysis
Bicyclo[4.1.0]heptanes, including Bicyclo[4.1.0]heptane-1-carbaldehyde, can be synthesized via the transition metal-catalyzed cycloisomerization of 1,6-enynes . This process involves the use of catalysts such as Pt (II) and Au (I) .Molecular Structure Analysis
The InChI code for Bicyclo[4.1.0]heptane-1-carbaldehyde is 1S/C8H12O/c9-6-8-4-2-1-3-7(8)5-8/h6-7H,1-5H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Bicyclo[4.1.0]heptenes, including Bicyclo[4.1.0]heptane-1-carbaldehyde, can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . These reactions can proceed both with and without opening of the cyclopropyl ring .Scientific Research Applications
Versatile Synthetic Platform
Bicyclo[4.1.0]heptenes, which include Bicyclo[4.1.0]heptane-1-carbaldehyde, are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes . They have served as useful building blocks in organic synthesis . These molecules can undergo a variety of ring-opening reactions given that the release of the cyclopropyl ring strain may serve as a thermodynamic driving force for reactions .
Thermal Reactions
Bicyclo[4.1.0]heptenes can undergo thermal reactions . The double bond within the skeleton can afford the kinetic opportunity to initiate the ring-opening via a coordination to a metal species .
Nucleophilic Addition
Bicyclo[4.1.0]heptenes can undergo nucleophilic addition . This process can proceed both with and without opening of the cyclopropyl ring .
Rhodium-Catalyzed Reactions
Bicyclo[4.1.0]heptenes can undergo rhodium-catalyzed reactions . This is another example of how these compounds can be used in various chemical transformations .
Asymmetric Approach to Bicyclo[2.2.1]heptane-1-carboxylates
An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Synthesis of New Derivatives
The chemistry described in the research can be used to produce a variety of new compounds such as 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, bicyclo[3.2.2]nonadienes, 1,6,7,9a-tetrahydrocyclohepta[c]pyrans and -pyridines, hexahydroisoquinolines, 4-oxa-6-azatricyclo[3.3.0.0 2,8]octanes, and heterotricyclo[3.3.1.0 2,8]nonanes .
properties
IUPAC Name |
bicyclo[4.1.0]heptane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-6-8-4-2-1-3-7(8)5-8/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZICKPWWWFMEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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